molecular formula C15H15ClFNO2S B10967811 N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide

Cat. No.: B10967811
M. Wt: 327.8 g/mol
InChI Key: URZNCERUHUNTRE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro-2-fluorophenyl group and a propyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aromatic ring and the sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid, and strong bases like sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the sulfonamide group with an alkoxide can yield an ether.

    Oxidation: Oxidation of the aromatic ring can lead to the formation of quinones.

    Reduction: Reduction can result in the formation of amines or alcohols.

    Hydrolysis: Hydrolysis of the sulfonamide group yields the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms. By inhibiting this enzyme, the compound prevents the growth and replication of bacteria, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-chloroacetamide: Similar in structure but with different substituents on the benzene ring.

    2-(2-chloro-4-fluorophenyl)ethanethioamide: Contains a thioamide group instead of a sulfonamide group.

    (4-chloro-2-fluorophenyl)methanol: Contains a hydroxyl group instead of a sulfonamide group.

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential as an antimicrobial agent compared to similar compounds.

Properties

Molecular Formula

C15H15ClFNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C15H15ClFNO2S/c1-2-3-11-4-7-13(8-5-11)21(19,20)18-15-9-6-12(16)10-14(15)17/h4-10,18H,2-3H2,1H3

InChI Key

URZNCERUHUNTRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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